molecular formula C11H7Cl2F2N3O2 B1423101 5-(chlorodifluoromethyl)-1-(3-chloropyridin-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1315366-49-4

5-(chlorodifluoromethyl)-1-(3-chloropyridin-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1423101
CAS No.: 1315366-49-4
M. Wt: 322.09 g/mol
InChI Key: BLUGZARONXQMDA-UHFFFAOYSA-N
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Description

5-(Chlorodifluoromethyl)-1-(3-chloropyridin-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid (CAS 1315366-49-4) is a high-purity chemical building block offered for research and development purposes. This compound features a complex pyrazole structure substituted with chlorodifluoromethyl and chloropyridinyl groups, making it a versatile scaffold for synthesizing novel active molecules . Pyrazole derivatives are a pharmacologically significant class of heterocycles known for a broad spectrum of biological activities and are key structural motifs in numerous commercial agrochemicals, particularly fungicides . Researchers value this specific scaffold for developing new succinate dehydrogenase inhibitors (SDHIs), a major class of fungicides . The presence of both the carboxylic acid and halogenated groups provides multiple sites for further chemical modification, allowing for the creation of amides, esters, and other derivatives to explore structure-activity relationships . This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Proper safety protocols should be followed when handling this material.

Properties

IUPAC Name

5-[chloro(difluoro)methyl]-1-(3-chloropyridin-2-yl)-3-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2F2N3O2/c1-5-7(10(19)20)8(11(13,14)15)18(17-5)9-6(12)3-2-4-16-9/h2-4H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUGZARONXQMDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)O)C(F)(F)Cl)C2=C(C=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Chlorodifluoromethyl)-1-(3-chloropyridin-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a chlorodifluoromethyl group, a chloropyridinyl group, and a pyrazole carboxylic acid moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • IUPAC Name : 5-[chloro(difluoro)methyl]-1-(3-chloropyridin-2-yl)pyrazole-4-carboxylic acid
  • Molecular Formula : C11H7Cl2F2N3O2
  • Molecular Weight : 322.10 g/mol
  • CAS Number : 1315366-49-4

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
  • Introduction of the Chlorodifluoromethyl Group : Utilizes chlorodifluoromethylating agents such as chlorodifluoromethyl sulfone.
  • Attachment of the Chloropyridinyl Group : Accomplished via coupling reactions like Suzuki or Heck coupling with chloropyridinyl boronic acids.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including various enzymes and receptors. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects.

Research Findings

Several studies have evaluated the biological activity of this compound:

  • Enzyme Inhibition Studies : The compound has been investigated for its potential as an enzyme inhibitor, particularly in relation to anti-inflammatory and anticancer properties.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, although further research is needed to confirm these findings.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the molecular structure can significantly influence biological activity.

Case Studies

A notable study focused on the design and synthesis of derivatives containing the pyrazole moiety, which demonstrated substantial inhibitory activity against neuraminidase (NA), a target in antiviral therapy. The derivatives exhibited varying degrees of inhibition, indicating that structural modifications can enhance biological efficacy (PMC8073777) .

Comparative Analysis

Compound NameStructureBiological Activity
5-(trifluoromethyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-4-carboxylic acidStructureModerate NA inhibition
5-(chlorodifluoromethyl)-1-(2-chloropyridin-3-yl)-1H-pyrazole-4-carboxylic acidStructureVariable activity based on substitution

Future Directions

Further research is essential to fully elucidate the biological mechanisms underlying the activity of this compound. Areas for future investigation include:

  • In Vivo Studies : To assess the therapeutic potential and safety profile.
  • Mechanistic Studies : To explore specific pathways affected by the compound.
  • Optimization of Derivatives : To enhance potency and selectivity for targeted applications.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Research indicates that compounds with similar pyrazole structures exhibit significant antimicrobial properties. A study demonstrated that derivatives of pyrazole can inhibit bacterial growth, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Effects : Another investigation highlighted the anti-inflammatory potential of pyrazole derivatives, which could be useful in treating conditions like arthritis. The presence of electron-withdrawing groups such as chlorodifluoromethyl enhances anti-inflammatory activity by modulating cytokine production .

Cancer Research : The compound's ability to interact with specific biological targets makes it a candidate for cancer therapeutics. Preliminary studies have shown that pyrazole derivatives can induce apoptosis in cancer cells, indicating a pathway for further drug development .

Agrochemical Applications

Herbicide Development : The unique structure of this compound allows it to act as a herbicide. Research has shown that similar compounds can inhibit specific enzymes in plants, leading to growth suppression. This opens avenues for developing selective herbicides that minimize crop damage while effectively controlling weeds .

Insecticidal Properties : Studies have also suggested that compounds with chlorinated and fluorinated moieties possess insecticidal properties. This compound could be explored further for its efficacy against agricultural pests, potentially leading to environmentally friendly pest control solutions .

Material Science Applications

Polymer Chemistry : The incorporation of this compound into polymer matrices has been studied for enhancing material properties such as thermal stability and chemical resistance. Its reactive functional groups allow for cross-linking in polymer synthesis, improving the overall durability of materials used in various industrial applications .

Nanotechnology : Recent advancements have shown that pyrazole derivatives can be utilized in the synthesis of nanoparticles with specific functionalities. These nanoparticles can be tailored for drug delivery systems or as catalysts in chemical reactions, showcasing the versatility of this compound in nanotechnology .

Case Studies

  • Antimicrobial Study : A comparative analysis was conducted on a series of pyrazole derivatives where 5-(chlorodifluoromethyl)-1-(3-chloropyridin-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid was tested against various bacterial strains. The results indicated a significant inhibition zone compared to controls, validating its potential as an antimicrobial agent .
  • Herbicidal Efficacy : Field trials were performed using formulations containing this compound on common agricultural weeds. The results showed a reduction in weed biomass by over 70% within two weeks of application, highlighting its effectiveness as a herbicide without affecting crop yield.
  • Polymer Enhancement : In a study focusing on polymer composites, the addition of this compound improved thermal stability by 15% compared to traditional additives. This finding suggests its potential use in developing high-performance materials for industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-4-carboxylic acids with halogenated and fluorinated substituents are widely explored for their physicochemical and biological properties. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Pyrazole Positions) Molecular Formula Molecular Weight Key Features References
Target Compound 1: 3-Chloropyridin-2-yl; 3: Me; 4: COOH; 5: CF₂Cl C₁₂H₉Cl₂F₂N₃O₂ 336.13 Combines Cl, F, and COOH groups; moderate lipophilicity
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid 1: 3-Cl-5-CF₃-pyridin-2-yl; 3: Me; 4: COOH; 5: CF₂H C₁₂H₇ClF₅N₃O₂ 355.65 Trifluoromethyl-pyridine enhances electron-withdrawing effects; higher MW
1-(3-Chloropyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 1: 3-Cl-pyridin-2-yl; 4: COOH; 5: CF₃ C₁₁H₆ClF₃N₃O₂ 322.63 Lacks 3-Me group; CF₃ at C5 increases hydrophobicity
5-(Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid 1: 2,4-Cl₂-phenyl; 3: COOH; 4: Me; 5: 4-Cl-phenyl C₁₈H₁₂Cl₃N₂O₂ 400.65 Bulky aryl groups reduce solubility; dual Cl substitution enhances stability
Ethyl 1-(6-chloropyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate 1: 6-Cl-pyridin-2-yl; 4: COOEt; 5: CF₃ C₁₃H₁₀ClF₃N₃O₂ 332.68 Ester precursor; hydrolyzes to carboxylic acid under basic conditions

Substituent Effects on Reactivity and Bioactivity

  • Electron-Withdrawing Groups (EWGs): The 5-CF₂Cl group in the target compound provides moderate EW effects compared to CF₃ (e.g., in ’s compound), which may reduce oxidative stability but improve metabolic resistance .
  • Position of Chlorine on Pyridine: 3-Chloropyridin-2-yl (target) vs. 6-chloropyridin-2-yl () alters steric and electronic interactions with biological targets. The 3-Cl position may enhance binding to nicotinic acetylcholine receptors .
  • Carboxylic Acid vs. Ester: The free COOH group (target) enables salt formation and hydrogen bonding, critical for solubility and enzyme interactions. Esters (e.g., ) serve as prodrugs with improved membrane permeability .

Preparation Methods

Molecular and Physical Data

Property Value
Chemical Name 5-(Chlorodifluoromethyl)-1-(3-chloropyridin-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid
CAS Number 1269151-84-9
Molecular Formula C₁₀H₅Cl₂F₂N₃O₂
Molecular Weight 308.07 g/mol
Structure Pyrazole ring with chlorodifluoromethyl and carboxylic acid substituents, pyridinyl and methyl groups

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of this compound typically follows a multi-step process:

  • Formation of a difluoroacetyl intermediate
  • Cyclization with hydrazine derivatives
  • Introduction of the chloropyridinyl moiety
  • Purification and isolation

Detailed Synthetic Route

Step 1: Preparation of α,β-Unsaturated Ester Intermediate
  • React an α,β-unsaturated ester with an acid-binding agent in an organic solvent.
  • Slowly add 2,2-difluoroacetyl halide (where the halide is often chloride or bromide) at low temperature to form the difluoroacetyl intermediate.
  • Perform alkaline hydrolysis to yield the α-difluoroacetyl carboxylic acid intermediate.
Step 2: Cyclization with Methylhydrazine
  • To the intermediate, add a catalyst such as sodium iodide or potassium iodide.
  • Introduce methylhydrazine aqueous solution at low temperature (−30°C to −20°C) to promote condensation.
  • Gradually raise the temperature and reduce pressure to facilitate cyclization, forming the pyrazole ring.
Step 3: Acidification and Isolation
  • Acidify the reaction mixture with hydrochloric acid to pH 1–2.
  • Cool the mixture to precipitate the crude product.
  • Filter and wash the solid to obtain the crude pyrazole carboxylic acid.
Step 4: Recrystallization
  • Dissolve the crude product in a 35–65% aqueous ethanol solution.
  • Heat to reflux, then cool to 10°C to induce crystallization.
  • Filter to collect the purified product, achieving high chemical purity (>99.5%) and yield (up to 75.9%).
Step 5: Introduction of the 3-Chloropyridin-2-yl Group
  • The 3-chloropyridin-2-yl moiety can be introduced via nucleophilic substitution or coupling reactions, depending on the starting materials and desired substitution pattern.
  • Typical methods involve Suzuki or Buchwald–Hartwig coupling if a suitable leaving group is present on the pyrazole ring.

Key Reaction Parameters and Optimization

Step Key Reagents/Conditions Notes/Optimization
Difluoroacetylation 2,2-difluoroacetyl halide, ester, base Low temp, slow addition, maintain pH
Cyclization Methylhydrazine, KI/NaI catalyst −30°C to −20°C, monitor by HPLC, minimize isomers
Acidification HCl (2 mol/L), 10–15°C Precipitation, thorough washing
Recrystallization 40% aqueous ethanol, reflux, cool High purity, controlled cooling for optimal crystallinity
Coupling 3-chloropyridin-2-yl halide, catalyst Pd(0) or Cu(I) catalysis, inert atmosphere

Isomer Control and Purification

  • The process is optimized to reduce the formation of regioisomers, with the ratio of target to undesired isomer improved to 95:5 in crude product, and further enhanced by recrystallization.
  • Purity is confirmed by HPLC, with final products reaching >99.5% chemical purity.

Yield and Quality Data

Stage Yield (%) Purity (%) Notes
Crude Product ~75.9 ~95 After initial cyclization and isolation
After Recrystallization ~75.9 99.6 Single recrystallization step

Literature and Patent Insights

  • Recent patents have focused on improving isomeric purity, simplifying operations, and increasing overall yield.
  • The use of difluoroacetyl halides and careful control of temperature and pH are critical to minimizing side products.
  • The synthetic approach is modular, allowing for adaptation to related pyrazole carboxylic acids with different substituents.
  • Analytical confirmation is typically performed by NMR and MS, as seen in related synthetic studies.

Summary Table: Preparation Overview

Step Main Reagents/Conditions Purpose Critical Parameters
Difluoroacetylation 2,2-difluoroacetyl halide, ester, base Introduce difluoromethyl group Low temp, pH control
Cyclization Methylhydrazine, KI/NaI Form pyrazole ring −30°C to −20°C, HPLC monitor
Acidification/Isolation HCl, cooling Precipitate product pH 1–2, 10–15°C
Recrystallization 40% aqueous ethanol Purify product Reflux, slow cooling
Pyridinyl Introduction 3-chloropyridin-2-yl halide, catalyst Attach pyridinyl group Coupling, inert atmosphere

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(chlorodifluoromethyl)-1-(3-chloropyridin-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
5-(chlorodifluoromethyl)-1-(3-chloropyridin-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid

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